C 021 dihydrochloride C 021 dihydrochloride Potent CCR4 chemokine receptor antagonist (IC50 values are 0.14 and 0.039 μM for inhibition of chemotaxis in human and mouse respectively).
Brand Name: Vulcanchem
CAS No.: 864289-85-0
VCID: VC0004713
InChI: InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30)
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC
Molecular Formula: C27H41N5O2
Molecular Weight: 467.6 g/mol

C 021 dihydrochloride

CAS No.: 864289-85-0

Inhibitors

VCID: VC0004713

Molecular Formula: C27H41N5O2

Molecular Weight: 467.6 g/mol

C 021 dihydrochloride - 864289-85-0

CAS No. 864289-85-0
Product Name C 021 dihydrochloride
Molecular Formula C27H41N5O2
Molecular Weight 467.6 g/mol
IUPAC Name N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine
Standard InChI InChI=1S/C27H41N5O2/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31/h18-21H,3-17H2,1-2H3,(H,28,29,30)
Standard InChIKey WYVBISCFCHREDA-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC
Appearance Assay:≥98%A crystalline solid
Description Potent CCR4 chemokine receptor antagonist (IC50 values are 0.14 and 0.039 μM for inhibition of chemotaxis in human and mouse respectively).
Synonyms 2-[1,4/'-Bipiperidin]-1/'-yl-N-cycloheptyl-6,7-dimethoxy-4-quinazolinamine dihydrochloride
PubChem Compound 25141190
Last Modified Nov 11 2021
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